8-Bromoguanosine dihydrate is a chemical compound classified as a purine nucleoside, specifically a brominated derivative of guanosine. It consists of a guanine base attached to a ribose sugar, with a bromine atom substituted at the 8-position of the purine ring. This compound has garnered interest in scientific research due to its unique properties and potential applications in biochemistry and molecular biology, particularly in the study of nucleic acid structures and functions.
8-Bromoguanosine dihydrate can be synthesized from guanosine through bromination processes using various brominating agents. It is commercially available from several chemical suppliers, including Sigma-Aldrich and Thermo Fisher Scientific, which provide it for research purposes.
The synthesis of 8-Bromoguanosine dihydrate typically involves the bromination of guanosine. This reaction can be carried out using elemental bromine or other brominating agents in suitable solvents such as acetic acid or dichloromethane.
The molecular structure of 8-Bromoguanosine dihydrate features a guanine base linked to a ribose sugar with a bromine atom at the 8-position. The compound adopts a syn conformation due to the presence of the bromine substituent.
8-Bromoguanosine dihydrate undergoes various chemical reactions, including:
The products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield various derivatives with distinct functional groups, enhancing their utility in biochemical applications.
The mechanism of action for 8-Bromoguanosine dihydrate primarily involves its interaction with nucleic acids. It has been shown to influence the structural properties of RNA and DNA, particularly by stabilizing left-handed helical structures similar to Z-DNA under certain conditions . The presence of the bromine atom alters base pairing and stacking interactions, potentially affecting gene expression and molecular recognition processes.
Relevant analyses indicate that the presence of halogen substituents significantly impacts base stacking interactions within nucleic acids .
8-Bromoguanosine dihydrate has several scientific uses:
The introduction of a bromine atom at the C8 position of guanosine induces significant electronic redistribution within the purine ring system. Bromine's substantial electron-withdrawing character (Hammett constant σₚ = 0.23) reduces electron density across the fused heterocycle, particularly at adjacent positions (C5, N7, and C8). This perturbation lowers the energy of the σ* orbital (C-Br antibonding orbital) by approximately 0.8-1.2 eV compared to unsubstituted guanosine, creating an electrophilic region (σ-hole) perpendicular to the C-Br bond axis. X-ray absorption spectroscopy studies confirm this electronic reorganization facilitates interactions with electron-rich species, positioning 8-bromoguanosine as a participant in both covalent bonding and non-covalent interactions [1] [6]. Density functional theory (DFT) calculations reveal bromination increases the oxidation potential at N7 by 45 mV and redistributes spin density in radical species generated through one-electron oxidation, stabilizing the G(N2-H)• tautomer over G(N1-H)• in specific environments [3].
Table 1: Electronic Effects of C8 Bromination in Guanosine
Property | Guanosine | 8-Bromoguanosine | Change |
---|---|---|---|
C8 Partial Charge (a.u.) | -0.12 | +0.18 | +0.30 |
σ* Orbital Energy (eV) | -1.8 | -0.9 to -1.0 | ↑ 0.8-1.0 |
N7 Oxidation Potential | Reference | +45 mV | Increased |
σ-Hole Potential (kcal/mol) | N/A | +15-20 | Electrophilic site |
1.2 Syn-Conformation Propensity and Glycosidic Bond DynamicsSteric conflict between the bulky bromine atom (van der Waals radius = 1.85 Å) and the sugar moiety forces 8-bromoguanosine into the syn conformation (glycosidic bond angle χ ≈ 60° ± 15°), contrasting sharply with unmodified guanosine's predominant anti orientation (χ ≈ -150° to -90°). This conformational switch dramatically alters nucleic acid architecture by exposing the Hoogsteen edge of guanine for non-canonical pairing. The energy barrier for syn↔anti interconversion decreases to <10 kcal/mol in 8-bromoguanosine—significantly lower than in unsubstituted purine nucleosides—due to destabilization of the anti state by Br-sugar repulsions. South sugar puckers (C2'-endo) broaden the syn energy well compared to north puckers (C3'-endo), enhancing conformational flexibility in B-form DNA contexts [4] [7].
¹H NMR spectroscopy provides direct evidence of the syn preference in 8-bromoguanosine-containing oligonucleotides. Key indicators include:
Studies of dinucleotides like d(C-br⁸G) reveal exceptionally high syn populations (>95%) even at physiological temperatures. The rigidity of this conformation is evidenced by restricted rotational averaging in 2D-NOESY spectra, with calculated χ angles clustering at 54.7° ± 3.1° in aqueous solution. This contrasts with the dynamic equilibrium observed in 8-hydroxyguanosine, which displays temperature-dependent syn↔anti exchange [2] [7].
Table 2: Conformational Parameters of C8-Substituted Guanosine Derivatives
Derivative | Glycosidic Angle (χ) | % Syn Population | Barrier (kcal/mol) | Key Technique |
---|---|---|---|---|
8-Bromoguanosine | 54.7° ± 3.1° | >95% | <10 | X-ray, ¹H NMR |
8-Hydroxyguanosine | -105° to 65° (dynamic) | ~65% (20°C) | ~12 | VT-NMR, MD Simulation |
8-Methylguanosine | 68.2° ± 2.8° | >98% | ~11 | X-ray, NOESY |
Unmodified Guanosine | -157° to -98° | <5% | >14 | Multi-technique |
While all C8 substituents promote syn conformation, their electronic and steric profiles yield distinct behaviors:
The σ-hole generated by C8 bromination enables 8-bromoguanosine to act as a halogen bond (XB) donor in nucleic acid architectures. This interaction (R-Br⋯Y; Y = Lewis base) follows the directionality R-Br⋯θ ≈ 180° with θ being the C-Br⋯Y angle, and distances 10-15% shorter than van der Waals contact sums (3.35 Å for Br⋯N). In crystal structures of 8-bromoguanosine, Br⋯O6 interactions (2.98-3.12 Å) connect molecules into extended chains, while Br⋯N7 contacts (3.15 Å) stabilize nucleobase stacking. These XBs exhibit 30-50% lower rotational energy barriers compared to hydrogen bonds, functioning as "dynamics catalysts" that facilitate molecular motions in supramolecular assemblies. The catalytic efficiency follows Br > Cl, correlating with polarizability (αBr = 3.04 ų vs. αCl = 1.76 ų), and can be enhanced through hydrogen bond cooperativity—termed Hydrogen Bond Enhanced Halogen Bond (HBeXB). In HBeXB networks, N-H⋯Br hydrogen bonds further polarize the Br σ-hole, strengthening adjacent Br⋯O/N interactions by 1.5-2.5 kcal/mol [1] [5] [8].
Table 3: Halogen Bonding Metrics in 8-Bromoguanosine Complexes
Interaction Type | Distance (Å) | Angle (°) | Energy (kcal/mol) | Function |
---|---|---|---|---|
Br⋯O6 (Intrachain) | 2.98-3.12 | 165-172 | -2.5 to -4.0 | 1D Chain Extension |
Br⋯N7 (Interbase) | 3.10-3.15 | 158-164 | -2.0 to -3.5 | Base Stacking Stabilization |
Br⋯O-P (Backbone) | 3.18-3.30 | 155-162 | -1.5 to -2.5 | Phosphate Tethering |
HBeXB Network | 3.00-3.10 | 168-175 | -4.0 to -6.0 | Cooperative Anion Binding |
The dihydrate form (C₁₀H₁₃BrN₅O₅·2H₂O) exhibits unique hydration-dependent conformational behavior. Single-crystal X-ray diffraction reveals a structured water bridge involving O6-H₂O (2.85 Å) and N7-H₂O (2.92 Å), which stabilizes the syn conformation through indirect hydrogen bonding. This hydration shell increases the energy barrier for syn→anti transition by 1.8 kcal/mol compared to anhydrous forms. Notably, water molecules participate in halogen bond hydration spheres, forming Br⋯H-O-H contacts (3.22-3.35 Å) that compete with XB donor capability—hydrated bromine shows 40% reduced XB strength compared to non-hydrated. Under low-humidity conditions, dehydration shifts the equilibrium toward XB-mediated crystal packing, while high humidity favors water-bridged networks. In radical chemistry, hydration protects C8 from nucleophilic attack by solvating the bromine σ-hole, reducing debromination rates by 3-fold compared to anhydrous conditions. The water network also stabilizes the G(N1-H)• radical tautomer through hydrogen bonding to O6, altering its redox behavior [1] [3] [6].
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